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Compound of Interest

2,4-Dichloro-5-fluoro-6-
Compound Name:
methylpyrimidine

Cat. No.: B1604276

In the landscape of modern medicinal and agricultural chemistry, the pyrimidine scaffold
remains a cornerstone for the development of novel bioactive agents. Its presence in
nucleobases ensures inherent biocompatibility and provides a versatile framework for
molecular recognition. Within this class, halogenated pyrimidines serve as exceptionally
valuable intermediates, offering multiple reactive sites for the strategic construction of complex
molecular architectures.

2,4-Dichloro-5-fluoro-6-methylpyrimidine (CAS No. 954220-98-5) is a prime example of
such a strategic building block.[1][2] The specific arrangement of its substituents—two distinct
chlorine atoms, an electron-withdrawing fluorine, and an electron-donating methyl group—
creates a unique electronic and steric profile. This profile allows for controlled, regioselective
reactions, making it a sought-after precursor in the synthesis of targeted therapeutics and
advanced agrochemicals.[3] This guide offers a comprehensive overview of its physical
properties, spectral characteristics, synthesis, reactivity, and safe handling, providing
researchers with the foundational knowledge required to effectively leverage this compound in
their work.

Section 1: Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in both reactive
and biological systems, influencing everything from solubility and reaction kinetics to storage
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and formulation. Below is a summary of the known and predicted properties of 2,4-Dichloro-5-

fluoro-6-methylpyrimidine.

Table 1: Summary of Physicochemical Data

Property Value Source(s)
CAS Number 954220-98-5 [1]
Molecular Formula CsHsCI2FN:2 [1][3]
Molecular Weight 181.00 g/mol [11[3]
Data not available; expected to  Inferred from related
Appearance _
be a solid. compounds[4]
Melting Point Data not available. N/A
Boiling Point Data not available. N/A
Density Data not available. N/A
Expected to be soluble in
common organic solvents
Solubility (e.g., THF, DCM, Ethyl Inferred from structure
Acetate) and poorly soluble in
water.
SMILES CC1=C(C(=NC(=N1)CIhCIHF [1]

Expert Insights: The presence of two chlorine atoms and a fluorine atom significantly increases

the molecule's polarity and potential for dipole-dipole interactions, while the pyrimidine core can

participate in hydrogen bonding as an acceptor. However, the lack of hydrogen bond donors

and the overall halogenated character suggest that its solubility will be highest in moderately

polar aprotic organic solvents. Its molecular weight of 181.00 g/mol places it well within the

range of typical small-molecule fragments used in drug discovery campaigns.

Section 2: Spectral Characterization (Predicted)

While specific spectral data for 2,4-Dichloro-5-fluoro-6-methylpyrimidine is not widely

published, its structure allows for reliable prediction of its key spectral features. This predictive
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analysis is an essential tool for reaction monitoring and structural confirmation.

e IH NMR: The proton NMR spectrum is expected to be very simple, showing a single peak
corresponding to the methyl group (-CHs) protons. This peak would likely appear in the
range of & 2.0-2.5 ppm, shifted downfield due to the influence of the aromatic pyrimidine ring.

e 13C NMR: The carbon NMR spectrum will be more complex. We can predict the approximate
chemical shifts:

o -CHs Carbon: ~15-25 ppm.

o Ring Carbons: The four carbons in the pyrimidine ring will be distinct. The carbons directly
bonded to chlorine (C2, C4) and fluorine (C5) will be significantly deshielded, appearing
far downfield (likely >140 ppm). The C-F coupling will be a key diagnostic feature, resulting
in a large splitting of the C5 signal. The carbon attached to the methyl group (C6) will also
be in the aromatic region.

e Mass Spectrometry (MS): In an electron-impact (El) mass spectrum, the molecular ion peak
(M) is expected at m/z 180. The most critical diagnostic feature will be the isotopic pattern
of the molecular ion. Due to the presence of two chlorine atoms, a characteristic cluster of
peaks will be observed:

o M*: (containing two 3>Cl atoms) at m/z 180 (relative intensity ~100%)
o [M+2]*: (containing one 3°Cl and one 3’Cl) at m/z 182 (relative intensity ~65%)

o [M+4]*: (containing two 37Cl atoms) at m/z 184 (relative intensity ~10%) This 100:65:10
ratio is a definitive signature for a molecule containing two chlorine atoms.

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key
absorption bands:

o C=N and C=C stretching: In the 1500-1650 cm~1 region, characteristic of the pyrimidine
ring.

o C-F stretching: A strong, sharp absorption typically in the 1000-1250 cm~! range.
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o C-Cl stretching: Strong absorptions in the 600-800 cm~1 region.

Section 3: Synthesis and Reactivity
General Synthesis Protocol

The synthesis of 2,4-dichloro-5-fluoro-6-methylpyrimidine can be achieved via the
methylation of a 2,4-dichloro-5-fluoropyrimidine precursor using a Grignard reagent.[5] This
method is effective for adding alkyl groups to the pyrimidine ring.

Step-by-Step Methodology:

o Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a thermometer, and a nitrogen inlet, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and
anhydrous 1,2-dimethoxyethane (DME).

e Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

o Grignard Addition: Slowly add a solution of methylmagnesium bromide (CHsMgBr, 1.5 eq.,
typically 3.0 M in diethyl ether) dropwise to the reaction mixture, ensuring the internal
temperature is maintained below 15 °C.

e Reaction Monitoring: Stir the solution at 15 °C for 1 hour after the addition is complete. The
reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm
the consumption of the starting material.

» Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully
guench by the slow addition of saturated aqueous ammonium chloride solution.

o Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the
layers. Extract the aqueous layer two more times with ethyl acetate.

o Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure.

 Purification: The resulting crude product can be purified by silica gel column
chromatography, typically using a gradient of ethyl acetate in hexane, to afford the pure 2,4-
dichloro-5-fluoro-6-methylpyrimidine.
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Synthesis Workflow Diagram

1. Reaction Setup & Cooling

Combine 2,4-dichloro-5-fluoropyrimidine
and anhydrous DME in flask

Cool to 0 °C under Nitrogen

2. Grignard Reaction

Slowly add CH3MgBr solution
(maintain T < 15 °C)

Stir at 15 °C for 1 hour

Monitor by TLC/LC-MS

3. Work-up 8'1 Purification
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Pure 2,4-Dichloro-5-fluoro-
6-methylpyrimidine
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Caption: Synthesis workflow for 2,4-dichloro-5-fluoro-6-methylpyrimidine.

Core Reactivity: Nucleophilic Aromatic Substitution

The true utility of this compound lies in its reactivity towards nucleophiles. The two chlorine
atoms at the C2 and C4 positions are both susceptible to nucleophilic aromatic substitution
(SnAr). However, they are not electronically equivalent.

o Regioselectivity: The C4 position is generally more reactive towards nucleophiles than the
C2 position. This is due to the combined electron-withdrawing effects of the adjacent fluorine
atom at C5 and the nitrogen at N3, which stabilize the negative charge of the Meisenheimer
intermediate more effectively at the C4 position.

e Sequential Reactions: This difference in reactivity allows for sequential, controlled
substitutions. A researcher can first substitute the C4-chloro group using one nucleophile
under milder conditions, and then substitute the C2-chloro group with a different nucleophile
under more forcing conditions (e.g., higher temperature). This stepwise approach is
fundamental to building molecular diversity from a single precursor.

Caption: Regioselective substitution pathway of the title compound.

Section 4: Applications in Drug Development

2,4-Dichloro-5-fluoro-6-methylpyrimidine is primarily employed as a versatile intermediate in
the synthesis of pharmaceuticals and agrochemicals.[3] Its structure allows for modifications
that can enhance the efficacy of active compounds.

A key application area is the development of kinase inhibitors, which are crucial in oncology.
For instance, derivatives of the closely related 2,4-dichloro-6-methylpyrimidine have been
designed and synthesized as potential selective inhibitors of the Epidermal Growth Factor
Receptor (EGFR) T790M/L858R mutant, which is implicated in non-small cell lung cancer
(NSCLC).[6] In such syntheses, the dichloro-pyrimidine core serves as the central scaffold onto
which various amine and aryl groups are attached via sequential SnAr reactions to optimize
binding to the kinase's active site. The fluorine at the 5-position can further enhance binding
affinity through favorable electrostatic interactions or by blocking metabolic degradation.

Section 5: Safety and Handling
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Disclaimer: This information is synthesized from data on structurally similar compounds and is
not a substitute for a formal Safety Data Sheet (SDS) for this specific chemical. Always consult
the SDS provided by the supplier before handling.

Based on the SDS for related dichloropyrimidines, 2,4-Dichloro-5-fluoro-6-methylpyrimidine
should be treated as a hazardous substance.[7][8]

o GHS Hazard Classification (Predicted):

o Acute Toxicity, Oral: Harmful if swallowed.

o Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

o Serious Eye Damage/Irritation: Causes serious eye damage.

e Handling Precautions:

o Engineering Controls: Use only under a certified chemical fume hood to avoid inhalation of
dust or vapors.[7] Ensure that eyewash stations and safety showers are readily
accessible.[7]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a
lab coat, and chemical safety goggles or a face shield.[7]

o Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7] Wash hands
thoroughly after handling.

e Storage:

o Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

o Itis recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent
degradation from moisture.[3][8]

o Keep away from incompatible materials such as strong oxidizing agents, strong acids, and
strong bases.[8]

e Disposal:
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o Dispose of contents and container to an approved waste disposal plant in accordance with
local, regional, and national regulations.

Conclusion

2,4-Dichloro-5-fluoro-6-methylpyrimidine is a highly functionalized heterocyclic compound
with significant potential as a synthetic intermediate. Its key value lies in the differential
reactivity of its two chlorine atoms, which enables controlled, sequential nucleophilic
substitutions. This feature, combined with the modulating effects of the fluoro and methyl
groups, makes it an attractive scaffold for constructing diverse libraries of molecules in the
pursuit of new drugs and agrochemicals. A thorough understanding of its properties, reactivity,
and handling requirements is paramount for any researcher aiming to exploit its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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